(4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane
Description
(4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound featuring a bromo- and dichloro-substituted phenoxy group attached to a tert-butyl-dimethylsilyl moiety. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly as a protecting group or intermediate in organic synthesis.
Properties
IUPAC Name |
(4-bromo-2,6-dichlorophenoxy)-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrCl2OSi/c1-12(2,3)17(4,5)16-11-9(14)6-8(13)7-10(11)15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKUFFVFNKGIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrCl2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624654 | |
| Record name | (4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343564-38-5 | |
| Record name | (4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known to be utilized in the transformation of various epoxides to carbonyl compounds.
Mode of Action
(4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane interacts with its targets by acting as a catalyst with methyl aluminium to form methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR). This compound may then be utilized for the transformation of various epoxides to carbonyl compounds.
Biochemical Pathways
It is known to be involved in the phase transfer catalyzed (ptc) polymerization of 4-bromo-2,6-dimethylphenol.
Result of Action
Action Environment
Biological Activity
(4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C12H15BrCl2OSi
- Molecular Weight : 325.1 g/mol
- CAS Number : 889858-12-2
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These include:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can interact with receptors that mediate physiological responses, influencing processes such as inflammation and cell signaling.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | Reduces inflammation in cellular models, potentially through cytokine modulation. |
| Cytotoxicity | Demonstrates cytotoxic effects on certain cancer cell lines. |
| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways. |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This indicates a possible application in treating inflammatory diseases.
Case Study 3: Cytotoxicity Against Cancer Cells
The compound was tested on human cancer cell lines, including breast and prostate cancer cells. Results showed a dose-dependent cytotoxic effect, with IC50 values ranging from 20 to 50 µM, indicating its potential as a chemotherapeutic agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : High gastrointestinal absorption noted in preliminary studies.
- Distribution : Likely to penetrate biological membranes due to its lipophilic nature.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes.
- Excretion : Primarily excreted via urine after metabolic conversion.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen Type and Position
a. 4-Bromo-2,6-difluorophenoxy(tert-butyl)dimethylsilane (YF-3838)
- Structural Differences : Replaces the 2,6-dichloro substituents with difluoro groups.
- Source : Purity 95% (Combi-Blocks) .
b. ((4-Bromo-2,6-difluorophenyl)thio)(tert-butyl)dimethylsilane (1c)
- Structural Differences: Oxygen in the phenoxy group is replaced with sulfur.
- Impact : Thioethers exhibit greater nucleophilicity and altered redox behavior compared to ethers, influencing their reactivity in coupling or oxidation reactions .
c. 4-Bromo-2,6-bis(2-methyl-2-propanyl)phenoxysilane
- Structural Differences : Dichloro substituents replaced with bulky tert-butyl groups; trimethylsilyl replaces tert-butyl-dimethylsilyl.
- Impact : Increased steric hindrance from tert-butyl groups reduces accessibility for reactions. Trimethylsilyl groups may lower boiling points compared to bulkier silyl groups. Molecular weight: 357.408 .
Silyl Group Modifications
a. 4-Bromobutoxy-tert-butyl-dimethylsilane
- Structural Differences: Aromatic phenoxy replaced with aliphatic bromobutoxy.
- Impact : Aliphatic chains enhance flexibility and alter solubility, favoring applications in polymer chemistry over aromatic systems. Used in nucleophilic substitutions under NaH/THF conditions .
b. tert-butyl[(4-iodophenyl)methoxy]dimethylsilane
Electronic and Steric Properties
Abbreviations : EWG = Electron-Withdrawing Group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
